molecular formula C11H12N2O2 B1295550 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid CAS No. 33138-04-4

3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid

Cat. No. B1295550
CAS RN: 33138-04-4
M. Wt: 204.22 g/mol
InChI Key: YYJSUIBVPUFHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the tripodal N, N, O ligand 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid and its manganese and rhenium complexes have been synthesized and characterized, providing insights into the chemistry of related ligands with carboxylate arms . Additionally, a proton transfer complex involving a methyl [5-(propylthio)-1H-benzoimidazole-2-yl]carbamate and picric acid has been synthesized and characterized, indicating the reactivity of benzoimidazole derivatives in proton transfer reactions . Lastly, the crystal structure and biological activity of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester have been studied, which shares the benzimidazole core with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the formation of tripodal ligands and their subsequent complexation with metals. The synthesis of 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid and its manganese and rhenium complexes provides a framework for understanding how similar compounds might be synthesized, including the potential for forming complexes with transition metals .

Molecular Structure Analysis

X-ray crystallography has been used to characterize the molecular structure of related compounds. For example, the crystal structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester has been determined, and DFT calculations have been used to support the experimental findings . These methods could be applied to determine the molecular structure of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid.

Chemical Reactions Analysis

The reactivity of benzoimidazole derivatives in forming proton transfer complexes has been demonstrated in the study of the albendazole drug and picric acid, which formed a stable complex in chloroform and solid state . This suggests that 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid may also participate in similar chemical reactions, such as proton transfer or complex formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various physicochemical methods. The stability of the proton transfer complex between albendazole and picric acid was confirmed by spectroscopic physical parameters and enthalpy of formation . Similarly, the thermal properties of the complex were analyzed using TG/DTA analysis . These methods could be used to analyze the physical and chemical properties of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid.

Scientific Research Applications

Developing the {M(CO)3}+ Core for Fluorescence Applications

Tridentate ligands derived from benzimidazole and other compounds have been synthesized for fluorescence applications. These compounds, including derivatives of benzimidazole like 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, have been studied for their coordination geometry and molecular units. Such derivatives have shown promise in developing the rhenium tricarbonyl core for fluorescence applications, indicating potential in chemical sensing and imaging technologies (Wei, Babich, Ouellette, & Zubieta, 2006).

Antimicrobial Applications

Antimicrobial Activity of Novel Derivatives

Novel derivatives of benzimidazole, including those related to 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, have demonstrated significant antimicrobial activity. Studies have synthesized and tested various derivatives against Gram-positive and Gram-negative bacteria as well as plant-pathogenic fungi. Some of these synthesized compounds have shown superior in vitro activities compared to standard drugs, indicating their potential as antimicrobial agents (Rajanarendar, Ramu, Reddy, & Shaik, 2008).

Antihypertensive Activity in Biomedical Research

Potent Antihypertensive Activity of Benzimidazole Derivatives

A study on benzimidazole derivatives revealed their potent antihypertensive effects. Derivatives related to 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid were synthesized and evaluated, showing promising results in the antihypertensive activity. This highlights the compound's potential application in developing new treatments for hypertension (Sharma, Kohli, & Sharma, 2010).

DNA Topoisomerase I Inhibition

Inhibitors of Type I DNA Topoisomerases

Benzimidazole derivatives, closely related to 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, have been studied for their inhibitory effects on mammalian type I DNA topoisomerases. These studies provide insights into the potential therapeutic applications of these compounds in treating diseases related to DNA replication and repair mechanisms (Alpan, Gunes, & Topçu, 2007).

properties

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJSUIBVPUFHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288161
Record name 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid

CAS RN

33138-04-4
Record name NSC54401
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.